BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This 2-iodobenzamide-benzothiazole-thiazole hybrid is a structurally differentiated tool for halogen-bonding SAR. Unlike the weakly active furan-2-carboxamide analogue, the 2-iodophenyl group provides a strong σ-hole donor that reshapes target engagement and selectivity profiles. Use it as a matched-pair comparator to non-halogenated congeners in TRAC-1/proteasome or CNS adenosine A2 receptor screens. Secure a batch with verified substitution identity before your next selectivity panel.

Molecular Formula C17H10IN3OS2
Molecular Weight 463.31
CAS No. 477486-62-7
Cat. No. B2893432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide
CAS477486-62-7
Molecular FormulaC17H10IN3OS2
Molecular Weight463.31
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)I
InChIInChI=1S/C17H10IN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22)
InChIKeyVGMLGJPOMDWWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide (CAS 477486-62-7): Core Structural Identity and Procurement Positioning


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide (CAS 477486-62-7) is a synthetic heterocyclic small molecule composed of a 2-iodobenzamide moiety linked to a 4-(benzothiazol-2-yl)-1,3-thiazol-2-amine scaffold [1]. This compound belongs to a broader class of benzothiazole-thiazole amides that have been explored in patent literature as adenosine A2 receptor ligands and kinase inhibitors [2]. Its molecular formula is C17H10IN3OS2 with a molecular weight of 463.31 g/mol [1]. The compound is primarily offered by chemical vendors for non-human research use, and publicly available bioactivity data from curated databases remains limited at the time of this analysis [1].

Why N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide Cannot Be Assumed Interchangeable with Other Benzothiazole-Thiazole Amides


Compounds within the benzothiazole-thiazole amide class cannot be treated as functionally interchangeable because small structural modifications at the amide terminus profoundly alter target engagement and selectivity profiles. For example, the direct structural analogue N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (lacking the 2-iodophenyl group) displays only weak affinity for the nuclear receptor corepressor TRAC-1 and the 26S proteasome regulatory subunit (IC50 values of 3.92 µM and 10.1 µM, respectively) [1]. The introduction of the 2-iodobenzamide moiety in the target compound is expected to significantly alter molecular recognition through halogen bonding, steric effects, and electronic modulation of the amide linkage, as demonstrated across broader benzothiazole-based inhibitor series [2]. Consequently, generic procurement of an in-class compound without verifying the specific substituent identity risks undermining experimental reproducibility and target-specific outcomes.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide Relative to Closest Analogs


Structural Divergence from Furan-2-carboxamide Analogue and Impact on Target Binding

The closest publicly characterized structural analogue is N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, which substitutes the 2-iodophenyl ring of the target compound with a furan ring. In BindingDB assay records, this furan analogue exhibits IC50 values of 3,920 nM against TRAC-1 (Nuclear receptor corepressor 2) and 10,100 nM against the 26S proteasome non-ATPase regulatory subunit 14 [1]. No equivalent bioactivity data for the 2-iodobenzamide target compound is publicly available from curated primary databases, precluding a direct quantitative comparison [2]. However, the replacement of the electron-rich furan with the electron-deficient, polarizable 2-iodophenyl group is anticipated to alter both binding potency and selectivity based on established halogen-bonding SAR principles observed in benzothiazole kinase inhibitor programs [3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Chemotype Positioning Relative to Adenosine A2 Receptor Ligand Patents

The benzothiazol-2-yl-thiazol-2-yl amide scaffold is explicitly encompassed within the Markush structures of US Patent Application US20030149036, which claims substituted benzothiazole amide derivatives as adenosine A2 receptor modulators for CNS disorders [1]. Within this patent family, compound potency at the A2A receptor is modulated by the nature of the terminal amide substituent. The target compound's 2-iodobenzamide group is structurally distinct from exemplified compounds such as (1S,4S)-2-oxa-5-aza-bicyclo[2.2.1]heptane-5-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide, indicating a divergent pharmacological design space [1]. No A2A receptor binding data specific to the 2-iodobenzamide variant have been disclosed.

GPCR Pharmacology Adenosine Receptor Neuroprotection

Lack of Confirmed Polypharmacology Liabilities Compared to Furan Analogue

The furan-2-carboxamide analogue (BDBM75966) demonstrates measurable, albeit weak, polypharmacology with confirmed interactions at two distinct human targets: TRAC-1 (IC50 3.92 µM) and the 26S proteasome subunit (IC50 10.1 µM) [1]. These interactions, while low affinity, indicate that the core benzothiazole-thiazole scaffolding alone can engage multiple protein families. The 2-iodobenzamide substitution introduces a heavy halogen that may restrict conformational flexibility of the terminal phenyl ring and alter hydrogen-bonding patterns of the amide carbonyl, potentially reducing promiscuous binding. However, no experimental selectivity panel data are publicly available for the target compound to confirm or refute this hypothesis [2].

Off-target Profiling Drug Safety Selectivity

Targeted Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide Based on Available Evidence


Halogen-Bonding SAR Probe in Benzothiazole-Thiazole Scaffold Optimization

Medicinal chemistry teams investigating the role of halogen bonding in target engagement can use this compound as a direct comparator to non-halogenated analogues such as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide [1]. The 2-iodophenyl group provides a strong σ-hole donor, enabling systematic evaluation of halogen bond contributions to binding affinity and selectivity in biochemical or biophysical assays.

Adenosine A2A Receptor Ligand Library Expansion

Given that the benzothiazol-2-yl-thiazol-2-yl amide core is claimed within adenosine A2 receptor modulator patents [1], this compound serves as a structurally differentiated entry for CNS-focused screening libraries. Its 2-iodobenzamide substituent is not represented among the exemplary compounds in the originating patent, offering novelty in structure-activity relationship (SAR) exploration for neuroprotection or neurodegenerative disease applications.

Functional Analogue Comparison in Polypharmacology Profiling

In studies where the furan-2-carboxamide analogue has shown dual activity against TRAC-1 and the 26S proteasome [1], the 2-iodobenzamide variant can be employed as a matched-pair comparator to assess whether the heavy atom substitution alters target promiscuity. This is particularly relevant for chemoproteomics or thermal shift assay panels aimed at mapping compound selectivity landscapes.

Kinase Inhibitor Scaffold Hopping with ITK Program Context

The benzothiazole-thiazole architecture shares topological features with potent ITK inhibitors developed through structure-based design [1]. While the 2-iodobenzamide compound has not been profiled against ITK, its scaffold alignment with known ATP-competitive benzothiazole inhibitors positions it as a candidate for kinase selectivity panel screening in immunology-focused drug discovery projects.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.